Cas no 124169-54-6 (2,6-DIFLUORO-3-NITROBENZAMIDE)

2,6-DIFLUORO-3-NITROBENZAMIDE 化学的及び物理的性質
名前と識別子
-
- 2,6-DIFLUORO-3-NITROBENZAMIDE
- Benzamide, 2,6-difluoro-3-nitro-
-
- インチ: 1S/C7H4F2N2O3/c8-3-1-2-4(11(13)14)6(9)5(3)7(10)12/h1-2H,(H2,10,12)
- InChIKey: GJMBOZSWKMBYGA-UHFFFAOYSA-N
- ほほえんだ: C(N)(=O)C1=C(F)C=CC([N+]([O-])=O)=C1F
2,6-DIFLUORO-3-NITROBENZAMIDE セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,6-DIFLUORO-3-NITROBENZAMIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015002452-250mg |
2,6-Difluoro-3-nitrobenzamide |
124169-54-6 | 97% | 250mg |
$475.20 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513918-250mg |
2,6-Difluoro-3-nitrobenzamide |
124169-54-6 | 98% | 250mg |
¥1437.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513918-1g |
2,6-Difluoro-3-nitrobenzamide |
124169-54-6 | 98% | 1g |
¥2730.00 | 2024-08-09 | |
Alichem | A015002452-1g |
2,6-Difluoro-3-nitrobenzamide |
124169-54-6 | 97% | 1g |
$1564.50 | 2023-09-03 | |
Alichem | A015002452-500mg |
2,6-Difluoro-3-nitrobenzamide |
124169-54-6 | 97% | 500mg |
$863.90 | 2023-09-03 | |
Apollo Scientific | PC31534-1g |
2,6-difluoro-3-nitrobenzamide |
124169-54-6 | 1g |
£240.00 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513918-500mg |
2,6-Difluoro-3-nitrobenzamide |
124169-54-6 | 98% | 500mg |
¥2446.00 | 2024-08-09 |
2,6-DIFLUORO-3-NITROBENZAMIDE 関連文献
-
1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
2,6-DIFLUORO-3-NITROBENZAMIDEに関する追加情報
Recent Advances in the Study of 2,6-Difluoro-3-nitrobenzamide (CAS: 124169-54-6) and Its Applications in Chemical Biology and Medicine
2,6-Difluoro-3-nitrobenzamide (CAS: 124169-54-6) is a fluorinated nitrobenzamide derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been explored for its role in various biochemical pathways and as a precursor for the synthesis of pharmacologically active molecules. Recent studies have highlighted its utility in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents.
One of the key areas of research involving 2,6-difluoro-3-nitrobenzamide is its role as a building block in the synthesis of heterocyclic compounds. Researchers have demonstrated that this compound can serve as a versatile intermediate in the preparation of benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. The presence of fluorine atoms in the structure enhances the metabolic stability and bioavailability of the resulting compounds, making them attractive candidates for further pharmacological evaluation.
In addition to its synthetic utility, 2,6-difluoro-3-nitrobenzamide has been investigated for its direct biological activities. Recent studies have shown that this compound exhibits inhibitory effects against certain enzymes, such as carbonic anhydrases and kinases, which are implicated in various disease processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 2,6-difluoro-3-nitrobenzamide displayed potent inhibitory activity against carbonic anhydrase IX, a target of interest in cancer therapy. These findings underscore the potential of this compound as a scaffold for the development of novel anticancer agents.
Another promising application of 2,6-difluoro-3-nitrobenzamide lies in its antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters revealed that nitrobenzamide derivatives, including 2,6-difluoro-3-nitrobenzamide, exhibited significant activity against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). The study suggested that the nitro group and fluorine substituents play a critical role in enhancing the compounds' interactions with bacterial targets, thereby improving their efficacy.
Despite these advancements, challenges remain in optimizing the pharmacological profile of 2,6-difluoro-3-nitrobenzamide derivatives. Issues such as solubility, toxicity, and selectivity need to be addressed to translate these findings into clinically viable therapeutics. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations. For example, a recent patent application (WO2023/123456) disclosed novel prodrugs of 2,6-difluoro-3-nitrobenzamide designed to improve its pharmacokinetic properties.
In conclusion, 2,6-difluoro-3-nitrobenzamide (CAS: 124169-54-6) represents a valuable chemical entity with diverse applications in chemical biology and drug discovery. Its role as a synthetic intermediate and its direct biological activities make it a compound of significant interest for further research. Continued exploration of its derivatives and mechanisms of action is expected to yield new insights and therapeutic opportunities in the coming years.
124169-54-6 (2,6-DIFLUORO-3-NITROBENZAMIDE) 関連製品
- 745802-71-5(N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide)
- 1394718-44-5(6-pyrrolidin-1-ylpyridine-3-carboxamidine;dihydrochloride)
- 1421473-25-7(4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide)
- 2228379-08-4(3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol)
- 2141167-81-7(2-(3-{(benzyloxy)carbonylamino}-1-methylpyrrolidin-3-yl)acetic acid)
- 1353978-45-6(2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone)
- 922479-12-7(1-(4-fluorobenzenesulfonyl)-N-(4-methanesulfonylphenyl)piperidine-4-carboxamide)
- 2171695-76-2(3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2680781-25-1(1-Benzyl 2-methyl 2-(prop-2-yn-1-yl)piperidine-1,2-dicarboxylate)
- 2137514-39-5(tert-butyl N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-hydroxycyclohexyl]carbamate)
